4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide 4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 612526-42-8
VCID: VC6313211
InChI: InChI=1S/C20H22N2O4S/c23-20(22-12-11-15-4-1-2-6-19(15)22)16-7-9-18(10-8-16)27(24,25)21-14-17-5-3-13-26-17/h1-2,4,6-10,17,21H,3,5,11-14H2
SMILES: C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43
Molecular Formula: C20H22N2O4S
Molecular Weight: 386.47

4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide

CAS No.: 612526-42-8

Cat. No.: VC6313211

Molecular Formula: C20H22N2O4S

Molecular Weight: 386.47

* For research use only. Not for human or veterinary use.

4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide - 612526-42-8

Specification

CAS No. 612526-42-8
Molecular Formula C20H22N2O4S
Molecular Weight 386.47
IUPAC Name 4-(2,3-dihydroindole-1-carbonyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C20H22N2O4S/c23-20(22-12-11-15-4-1-2-6-19(15)22)16-7-9-18(10-8-16)27(24,25)21-14-17-5-3-13-26-17/h1-2,4,6-10,17,21H,3,5,11-14H2
Standard InChI Key ZJXNPNPNPREXFV-UHFFFAOYSA-N
SMILES C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43

Introduction

Structural Characterization and Nomenclature

The compound’s systematic IUPAC name, 4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide, reflects its three key components:

  • Benzene sulfonamide backbone: A benzene ring with a sulfonamide group (-SO2NH-) at position 1.

  • 2,3-Dihydroindole-1-carbonyl substituent: A partially saturated indole moiety (C8H8N) attached via a carbonyl group (-CO-) at position 4 of the benzene ring.

  • Oxolan-2-ylmethyl group: A tetrahydrofuran-derived alkyl chain (-CH2-(oxolan-2-yl)) bonded to the sulfonamide nitrogen.

Molecular Formula: C20H21N2O4S
Molecular Weight: 397.46 g/mol
Key Structural Features:

  • Three aromatic/heterocyclic rings (benzene, dihydroindole, oxolane).

  • High polar surface area (≈80 Ų) due to sulfonamide and carbonyl groups.

  • Moderate lipophilicity (predicted LogP ≈ 2.5–3.5) based on analogs .

Synthetic Pathways and Methodological Considerations

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with primary or secondary amines . For this compound, the proposed route involves:

  • Synthesis of 4-(chlorosulfonyl)benzoyl chloride: Chlorosulfonation of benzoic acid derivatives followed by acyl chloride formation.

  • Coupling with 2,3-dihydro-1H-indole: The acyl chloride reacts with dihydroindole to form 4-(2,3-dihydro-1H-indole-1-carbonyl)benzenesulfonyl chloride.

  • Amination with (oxolan-2-yl)methylamine: The sulfonyl chloride intermediate reacts with (oxolan-2-yl)methylamine to yield the target compound .

Optimization Challenges:

  • Steric hindrance: Bulky substituents on both the sulfonyl chloride and amine may reduce reaction efficiency.

  • Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

  • Base requirement: Triethylamine or pyridine is often used to neutralize HCl byproducts .

Yield Improvements:

  • Microwave-assisted synthesis for faster reaction kinetics .

  • Use of PEG-400 as a recyclable solvent to enhance green chemistry metrics .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

PropertyValue/RangeMethodology
LogP2.8–3.2Computational prediction
Water Solubility0.01–0.1 mg/mLOECD Guideline 105
pKa (sulfonamide)≈10.5Potentiometric titration

The sulfonamide group confers moderate water solubility, while the dihydroindole and oxolane moieties enhance membrane permeability. This balance suggests potential for oral bioavailability.

Stability Profile

  • Thermal stability: Decomposition above 200°C (DSC/TGA).

  • Photostability: Susceptible to UV-induced degradation due to aromatic rings.

Biomedical Applications and Mechanistic Insights

Antimicrobial Activity

Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . Structural analogs with dihydroindole moieties have shown enhanced Gram-positive activity (MIC ≈ 2–8 µg/mL) . The oxolane group may improve pharmacokinetics by reducing plasma protein binding .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity (IC50)
N-[4-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)phenyl]ethane-1-sulfonamide Methyl substitution on dihydroindoleAntibacterial: 4 µg/mL
4-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-N-phenylbenzene-1-sulfonamide Phenyl vs. oxolane substitutionAnticancer: 12 µM (MCF-7)

The oxolane substituent in the target compound may reduce cytotoxicity compared to phenyl analogs while maintaining target affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator